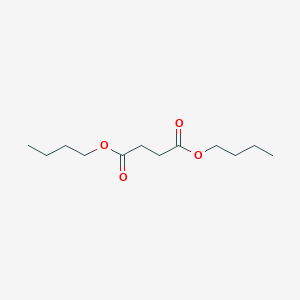

Dibutyl succinate

Cat. No. B085449

Key on ui cas rn:

141-03-7

M. Wt: 230.30 g/mol

InChI Key: YUXIBTJKHLUKBD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08722813B2

Procedure details

A four-necked flask (equipped with a stirrer, a thermometer, a Dean-Stark apparatus, and a nitrogen gas inlet tube) was charged with 1700 g (22.9 mol) of 1-butanol (manufactured by Wako Pure Chemical Industries, Ltd.), 1042 g (8.82 mol) of succinic acid (manufactured by Wako Pure Chemical Industries, Ltd.), and 16.8 g (0.0882 mol) of paratoluenesulfonic acid monohydrate (manufactured by Wako Pure Chemical Industries, Ltd.), and the pressure was gradually dropped at 74° C. from 15.2 kPa to 6.9 kPa over 6.5 hours to distill off water. Thereafter, 28 g of KYOWAAD 500SH (manufactured by Kyowa Chemical Industry Co., Ltd.) was added thereto, and the mixture was stirred at a pressure of 4.0 kPa and 80° C. for 1 hour, and then filtered in vacuo. A four-neck flask (equipped with a stirrer, a thermometer, a distillation tube, and a nitrogen gas inlet tube) was charged with the filtrate, and the residual 1-butanol was distilled off by allowing the contents to react from a state of a pressure of 4.9 kPa and 75° C. to a state of a pressure of 2.7 kPa and 159° C. over 1 hour, and thereafter the residue was subjected to distillation at a pressure of 4.0 kPa while raising the temperature from 159° to 162° C., to provide dibutyl succinate. On the other hand, a four-necked flask (equipped with a stirrer, a thermometer, a distillation tube, and a nitrogen gas inlet tube) was charged with 461 g (4.34 mol) of diethylene glycol and 9.8 g of a methanol solution containing 28% by weight of sodium methoxide (sodium methoxide: 0.051 mol) as a catalyst, and methanol was distilled off, while stirring the contents at a pressure of 3.6 kPa and 84° C. for 0.5 hours. Thereafter, 3000 g (13.0 mol) of the dibutyl succinate mentioned above was added dropwise thereto over 3 hours at a pressure of 2.7 kPa and 90° C., and 1-butanol formed by the reaction was distilled off. Next, the temperature was raised to 130° C., and the pressure was gradually dropped from a normal pressure to 0.4 kPa over 1 hour to distill off 1-butanol. Thereafter, the pressure was recovered to a normal pressure, and further 2.5 g of a methanol solution containing 28% by weight sodium methoxide (sodium methoxide: 0.013 mol) was added as a catalyst. The pressure was gradually dropped at 130° C. from 2.7 kPa to 0.4 kPa over 1 hour to distill off 1-butanol. Thereafter, the residue was cooled to 80° C., 18 g of KYOWAAD 600S (manufactured by Kyowa Chemical Industry Co., Ltd.) was added thereto, and the mixture was stirred at a pressure of 4.0 kPa and 80° C. for 1 hour, and then filtered in vacuo. The filtrate was heated to a temperature of from 112° to 180° C. over 2 hours at a pressure of 0.3 kPa to distill off the residual dibutyl succinate, to provide a yellow liquid (ester compound J) at an ambient temperature. The amount of the catalyst used was 0.49 mol per 100 mol of the dicarboxylic acid ester.

[Compound]

Name

monohydrate

Quantity

16.8 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1](O)[CH2:2][CH2:3][CH3:4].[C:6]([OH:13])(=[O:12])[CH2:7][CH2:8][C:9]([OH:11])=[O:10]>>[C:6]([O:13][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:12])[CH2:7][CH2:8][C:9]([O:11][CH2:1][CH2:2][CH2:3][CH3:4])=[O:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1700 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)O

|

|

Name

|

|

|

Quantity

|

1042 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)O)(=O)O

|

[Compound]

|

Name

|

monohydrate

|

|

Quantity

|

16.8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at a pressure of 4.0 kPa and 80° C. for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A four-necked flask (equipped with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the pressure was gradually dropped at 74° C. from 15.2 kPa to 6.9 kPa over 6.5 hours

|

|

Duration

|

6.5 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thereafter, 28 g of KYOWAAD 500SH (manufactured by Kyowa Chemical Industry Co., Ltd.) was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A four-neck flask (equipped with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a thermometer, a distillation tube, and a nitrogen gas inlet tube) was charged with the filtrate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residual 1-butanol was distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react from a state of a pressure of 4.9 kPa and 75° C. to a state of a pressure of 2.7 kPa and 159° C. over 1 hour

|

|

Duration

|

1 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue was subjected to distillation at a pressure of 4.0 kPa

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while raising the temperature from 159° to 162° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |